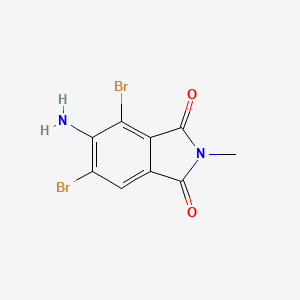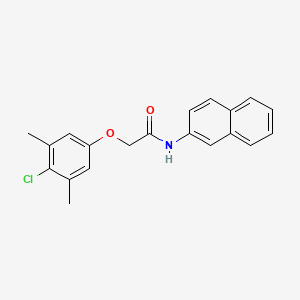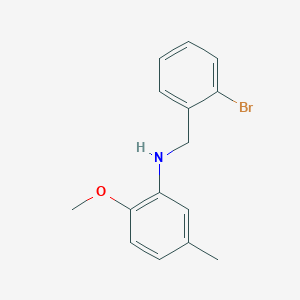
3-(4-bromophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of oxadiazole, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The unique structure of this compound makes it an attractive candidate for various scientific studies.
作用机制
The mechanism of action of 3-(4-bromophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole is not well understood. However, studies have shown that it may act by inhibiting certain enzymes and proteins involved in cell growth and proliferation. This compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, as well as its antibacterial and antifungal properties. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using 3-(4-bromophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole in lab experiments is its unique structure, which allows for various modifications and derivatizations. This compound is also relatively easy to synthesize, making it readily available for scientific studies. However, one of the limitations of using this compound is its potential toxicity, which may require special handling and safety precautions.
未来方向
There are several future directions for the study of 3-(4-bromophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole. One potential direction is the further investigation of its antitumor properties, including its potential use in combination with other drugs or therapies. Additionally, this compound may be studied for its potential use in treating other diseases, such as bacterial and fungal infections. Further research is also needed to understand the mechanism of action of this compound and to identify potential targets for drug development.
In conclusion, 3-(4-bromophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole is a compound with significant potential in various scientific fields. Its unique structure and potential applications make it an attractive candidate for further research and development. With continued study, this compound may prove to be a valuable tool in the fight against various diseases and conditions.
合成方法
The synthesis of 3-(4-bromophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole can be achieved through various methods. One of the commonly used methods involves the reaction of 4-bromoaniline and 4-methylbenzyl hydrazine with carbon disulfide and potassium hydroxide. The resulting product is then treated with acetic anhydride to produce the final compound. Other methods include the use of different reagents and catalysts to achieve the desired product.
科学研究应用
3-(4-bromophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an antitumor agent, with studies indicating its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as an antibacterial and antifungal agent.
属性
IUPAC Name |
3-(4-bromophenyl)-5-[(4-methylphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c1-11-2-4-12(5-3-11)10-15-18-16(19-20-15)13-6-8-14(17)9-7-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRXPENRVHGCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5747780.png)

![2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5747786.png)
![3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid](/img/structure/B5747790.png)

![1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone](/img/structure/B5747808.png)
![7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5747822.png)





![ethyl {4-[(acetylamino)sulfonyl]phenyl}carbamate](/img/structure/B5747866.png)
![2-[(4-ethylcyclohexyl)(propyl)amino]ethanol](/img/structure/B5747868.png)